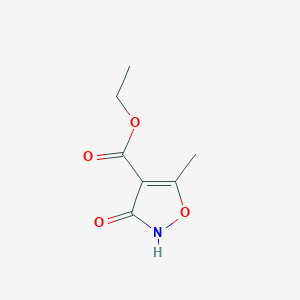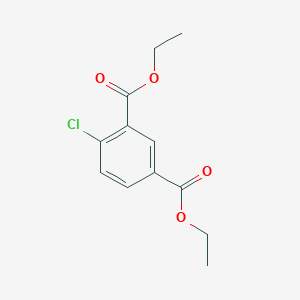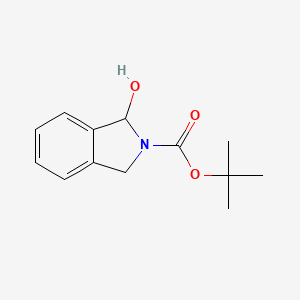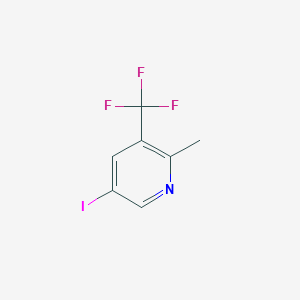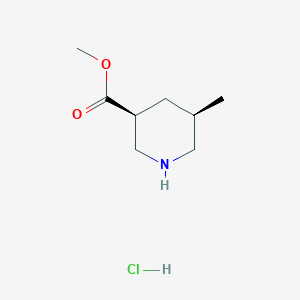
Ethyl 8-methoxyquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-methoxyquinoline-7-carboxylate is a quinoline derivative, which is a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 8-methoxyquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method involves the use of a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently with ambient air at room temperature .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
Ethyl 8-methoxyquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide under mild conditions.
Reduction: Reduction reactions can be facilitated by reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Cobalt oxide, ambient air, room temperature.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Various electrophiles and nucleophiles, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary alcohols .
科学的研究の応用
Ethyl 8-methoxyquinoline-7-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 8-methoxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl 8-methoxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for further research and development.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 8-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-6-9-5-4-8-14-11(9)12(10)16-2/h4-8H,3H2,1-2H3 |
InChIキー |
FLVNPGATNSLQRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


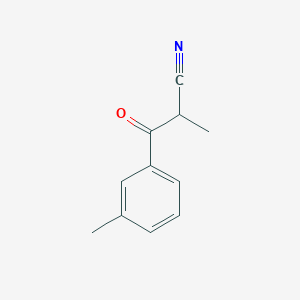




![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)


